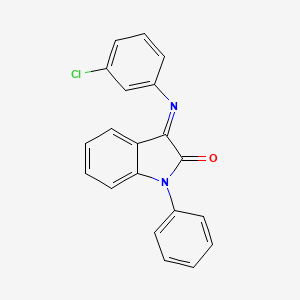

3-(3-Chlorophenyl)imino-1-phenylindol-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “3-(3-Chlorophenyl)imino-1-phenylindol-2-one” is a chemical compound that is part of a collection of rare and unique chemicals . It is provided to early discovery researchers, and the buyer assumes responsibility to confirm its product identity and/or purity .

Synthesis Analysis

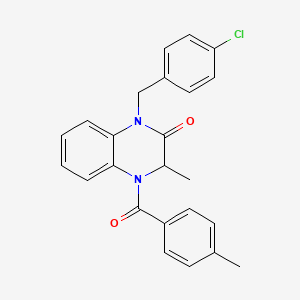

The synthesis of novel 3-imino-2-phenylisoindolin-1-one derivatives was carried out by the reaction of arylcyanamides and benzoyl chloride in the presence of CuCl2 under ultrasound (US) irradiation at room temperature . This process has the advantages of simple methodology, excellent yields, mild reaction conditions, and easy work-up .Molecular Structure Analysis

The molecular structure of “3-(3-Chlorophenyl)imino-1-phenylindol-2-one” is represented by the linear formula: C14H9ClN2O . Its CAS Number is 42407-90-9, and it has a molecular weight of 256.694 .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

- Anticancer Properties : Researchers have explored the potential of this compound as an anticancer agent. Its unique structure and interactions with cellular components make it an interesting candidate for further investigation .

- Enzyme Inhibition : Studies have demonstrated inhibitory effects on certain enzymes, such as CES1 (carboxylesterase 1), which plays a role in drug metabolism . Understanding these interactions could lead to novel drug design strategies.

Materials Science and Optoelectronics

- Nonlinear Optical Properties : Some derivatives of this compound exhibit nonlinear optical behavior, making them relevant for applications in optoelectronic devices . These materials could enhance second harmonic generation (SHG) efficiency.

Organic Synthesis and Methodology

- Ultrasound-Assisted Synthesis : The compound can be synthesized using ultrasound irradiation, which offers a green and efficient method for its preparation . This approach is valuable for sustainable organic synthesis.

Natural Product Synthesis

- Indole Derivatives : The compound is part of the indole family, which includes many natural products. Researchers have used it as a building block for the synthesis of more complex molecules, such as azepinoindoles .

Safety and Hazards

Zukünftige Richtungen

Indole derivatives, which “3-(3-Chlorophenyl)imino-1-phenylindol-2-one” could be a part of, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which created interest among researchers to synthesize a variety of indole derivatives .

Eigenschaften

IUPAC Name |

3-(3-chlorophenyl)imino-1-phenylindol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2O/c21-14-7-6-8-15(13-14)22-19-17-11-4-5-12-18(17)23(20(19)24)16-9-2-1-3-10-16/h1-13H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USPOXDNSVVNQGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NC4=CC(=CC=C4)Cl)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chlorophenyl)imino-1-phenylindol-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[3-[(3-carbamoylchromen-2-ylidene)amino]phenyl]prop-2-enoic acid](/img/structure/B2645477.png)

![5-Cyclohexyl-10-(2-methylphenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B2645478.png)

![tert-butyl N-(3-{[4-(1,3-thiazol-2-yloxy)phenyl]formamido}propyl)carbamate](/img/structure/B2645486.png)

![Methyl 1-[(3,4-dichloroanilino)carbonyl]-4-hydroxy-2-pyrrolidinecarboxylate](/img/structure/B2645490.png)

![2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2645491.png)

![2,6-Dimethyl-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine](/img/structure/B2645492.png)

![Lithium 3-cyclopropyl-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2645494.png)

![5-[(4-Fluorophenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B2645497.png)

![3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2645498.png)